molecular formula C8H5ClF4 B1521802 6-Chloro-2-fluoro-3-methylbenzotrifluoride CAS No. 1099597-48-4

6-Chloro-2-fluoro-3-methylbenzotrifluoride

Cat. No. B1521802
M. Wt: 212.57 g/mol
InChI Key: OXDBCVFGACYJMJ-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-3-methylbenzotrifluoride, also known as 6-Cl-2-F-3-M-BTTF, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, non-toxic, and non-flammable compound that is soluble in most organic solvents. Due to its unique properties, 6-Cl-2-F-3-M-BTTF has been used as a reagent in a variety of synthetic organic chemistry experiments, and it has also been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

Environmental and Health Risks of Fluorinated Alternatives

The transition to fluorinated alternatives, including compounds like 6-chloro-2-fluoro-3-methylbenzotrifluoride, is driven by the need to replace per- and polyfluoroalkyl substances (PFASs) due to their environmental and health risks. Novel fluorinated alternatives are emerging as dominant global pollutants, exhibiting systemic multiple organ toxicities comparable or even more severe than legacy PFASs. These findings underscore the necessity for comprehensive toxicological studies to assess the long-term viability of these alternatives (Yu Wang et al., 2019).

Aqueous Fluoroalkylation Reactions

The development of environment-friendly fluoroalkylation reactions highlights the importance of incorporating fluorinated or fluoroalkylated groups into molecules. These advancements in aqueous fluoroalkylation, including the utilization of 6-chloro-2-fluoro-3-methylbenzotrifluoride, aim for the mild and efficient modification of target molecules under green chemistry principles. This approach is crucial for designing new pharmaceuticals, agrochemicals, and functional materials with improved physical, chemical, and biological properties (Hai‐Xia Song et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research on the microbial degradation of polyfluoroalkyl chemicals, including 6-chloro-2-fluoro-3-methylbenzotrifluoride, is pivotal for understanding their environmental fate and effects. These studies explore the biodegradability of such chemicals in various environmental matrices and assess their transformation into persistent and toxic perfluoroalkyl acids (PFAAs). Identifying microbial degradation pathways and evaluating the defluorination potential of these compounds are essential for mitigating their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Fluorescent Chemosensors Development

The synthesis of fluorescent chemosensors using 6-chloro-2-fluoro-3-methylbenzotrifluoride and related compounds has shown promising applications in detecting various analytes. These chemosensors, based on fluorophoric platforms like 4-methyl-2,6-diformylphenol, exhibit high selectivity and sensitivity towards metal ions, anions, and neutral molecules. The development of such chemosensors underscores the potential of fluorinated compounds in creating advanced diagnostic tools (P. Roy, 2021).

Alternative Insulating Gases

The search for environmentally friendly insulating gases as alternatives to sulfur hexafluoride (SF6) has led to the consideration of fluorinated compounds, including 6-chloro-2-fluoro-3-methylbenzotrifluoride. These alternatives, such as perfluorinated ketones and fluoronitriles, exhibit comparable insulation strengths and lower global warming potentials than SF6. Their application in electrical equipment highlights the potential of fluorinated alternatives in reducing environmental impact without compromising performance (Y. Wang et al., 2019).

properties

IUPAC Name

1-chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDBCVFGACYJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212853
Record name 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-fluoro-3-methylbenzotrifluoride

CAS RN

1099597-48-4
Record name 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-fluoro-4-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701212853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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